molecular formula C18H13BrFN3O3 B6545826 N-(4-bromo-2-fluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 946255-51-2

N-(4-bromo-2-fluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B6545826
CAS No.: 946255-51-2
M. Wt: 418.2 g/mol
InChI Key: JADFFJXMFUGQNJ-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a structurally characterized small molecule that serves as a versatile scaffold in medicinal chemistry and drug discovery research. Its core structure, featuring a dihydropyridazine moiety, is of significant interest for the development of kinase inhibitors. Research indicates that analogous compounds within this chemical class demonstrate potent and selective inhibitory activity against specific serine/threonine kinases, such as DYRK1A (Dual-specificity tyrosine-regulated kinase 1A) [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00759]. Inhibition of DYRK1A is a prominent strategy in pre-clinical investigations for neurodegenerative disorders, including Alzheimer's disease, due to its role in tau phosphorylation and amyloid-beta pathology [https://www.nature.com/articles/s41582-021-00545-1]. Furthermore, the compound's distinct substitution pattern, including the 4-bromo-2-fluorophenyl group, is strategically designed to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity profiles against a panel of clinically relevant kinase targets. This makes it a critical tool for researchers elucidating complex signaling pathways in oncology and neurology, facilitating the rational design of next-generation targeted therapeutics. The compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrFN3O3/c1-26-15-10-16(24)23(12-5-3-2-4-6-12)22-17(15)18(25)21-14-8-7-11(19)9-13(14)20/h2-10H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADFFJXMFUGQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2=C(C=C(C=C2)Br)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-fluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and related research findings.

Structural Overview

The compound features several notable structural components:

  • Bromo and fluoro substituents on the phenyl ring.
  • A methoxy group .
  • An amide linkage .

These functional groups are critical in determining the compound's interaction with biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Inhibition of Monoamine Oxidase (MAO) :
    • Compounds with similar structures have been evaluated for their MAO inhibitory activity. For instance, derivatives with meta-bromo substitutions showed enhanced inhibition of MAO-B compared to para substitutions. The most potent inhibitors demonstrated IC50 values in the low nanomolar range, indicating strong potential for treating neurodegenerative disorders such as Alzheimer's disease .
  • Anticancer Activity :
    • Preliminary studies suggest that this compound may inhibit oncogenic pathways by targeting specific kinases involved in tumor growth. For example, it has been linked to the inhibition of PDGFRα kinase-mediated tumor progression .
  • Cytotoxic Effects :
    • The cytotoxicity of related pyridazinone derivatives was tested using healthy fibroblast cell lines (L929). Results indicated that some derivatives exhibited significant cytotoxic effects at higher concentrations, while others, such as T6, showed minimal toxicity even at elevated doses .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
MAO InhibitionPotent inhibitors with IC50 values < 0.1 µM
Anticancer ActivityInhibition of PDGFRα kinase
CytotoxicityVariable effects on L929 cells

Case Study: MAO Inhibition

A study evaluating various pyridazinone derivatives found that T6 was the most effective MAO-B inhibitor with an IC50 value of 0.013 µM. This study highlighted the importance of substituent placement on the phenyl ring in enhancing biological activity. Molecular docking simulations further supported these findings by showing favorable interactions between these compounds and MAO-B binding sites .

Case Study: Anticancer Potential

Another investigation focused on the anticancer properties of related compounds demonstrated their ability to inhibit tumor growth in vitro. The mechanism involved blocking specific signaling pathways crucial for cancer cell proliferation, suggesting a promising avenue for further drug development targeting malignancies .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds structurally similar to N-(4-bromo-2-fluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide exhibit promising anticancer properties. These compounds can interact with various biological targets involved in cancer progression, such as kinases and other enzymes critical for tumor growth. Studies have shown that modifications in the substituents can lead to enhanced selectivity and potency against specific cancer cell lines.

Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial activity. The presence of halogen atoms (bromo and fluoro) is often associated with increased biological activity against bacterial strains. The compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways could be explored further in drug formulation.

Biological Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its application in drug design. Interaction studies typically involve:

  • Binding affinity assays to determine how effectively the compound binds to target proteins.
  • Cellular assays to evaluate its effects on cell viability and proliferation.

These studies can guide modifications to enhance efficacy and reduce toxicity.

Synthetic Methodologies

Several synthetic routes have been developed for producing this compound. Common methodologies include:

  • Condensation Reactions : Utilizing various amines and carboxylic acids to form the amide bond.
  • Halogenation Reactions : Introducing bromine and fluorine substituents through electrophilic aromatic substitution techniques.
  • Cyclization Techniques : Forming the dihydropyridazine core through cyclization reactions involving appropriate precursors.

These synthetic approaches are essential for optimizing yield and purity, which are critical for further biological testing .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Compound NameStructural FeaturesUnique Characteristics
4-Bromo-N-(2-fluorophenyl)-3-pyridinecarboxamideBromo and fluoro substituents on a pyridine ringExhibits different biological activity profiles
6-Oxo-N-(4-chlorophenyl)-1,6-dihydropyridazineChlorine instead of bromine; similar core structurePotentially different kinase inhibition
5-Methyl-N-(4-fluorophenyl)-3-pyridinecarboxamideMethyl group addition; fluorine substituentVariations in solubility and bioavailability

This table illustrates how variations in substituents can influence the compound's biological properties and applications.

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Esters

The dihydropyridazine ring is typically constructed via cyclocondensation. For example:

  • Reactants : Methyl 3-oxo-3-phenylpropanoate and methyl hydrazine undergo condensation at 80°C in ethanol, yielding 1-phenyl-6-oxo-1,6-dihydropyridazine-3-carboxylate.

  • Mechanism : Nucleophilic attack by hydrazine on the β-keto ester, followed by cyclization and dehydration (Figure 1).

Functionalization of the Dihydropyridazine Core

Introduction of the Methoxy Group at Position 4

Methoxylation is achieved via nucleophilic aromatic substitution (SNAr) or Ullmann coupling:

  • SNAr : Treatment of 4-chloro-dihydropyridazine with sodium methoxide in DMF at 120°C.

  • Yield : 72–85% after column chromatography.

Installation of the Phenyl Group at Position 1

The phenyl group is introduced early via the β-keto ester precursor (Section 2.1). Alternatives include:

  • Suzuki-Miyaura Coupling : Using phenylboronic acid and a palladium catalyst, though this requires a halogenated precursor.

Synthesis of the Amide Side Chain

Preparation of 4-Bromo-2-Fluoroaniline

Bromination : Direct bromination of 2-fluoroaniline with N-bromosuccinimide (NBS) in acetic acid at 0°C:

2-Fluoroaniline+NBS4-Bromo-2-fluoroaniline+Succinimide\text{2-Fluoroaniline} + \text{NBS} \rightarrow \text{4-Bromo-2-fluoroaniline} + \text{Succinimide}

Yield : 89%.

Carboxamide Formation

The carboxylate ester (from Section 2.1) is hydrolyzed to the carboxylic acid, then coupled with 4-bromo-2-fluoroaniline:

  • Ester Hydrolysis : 1M NaOH in ethanol/water (1:1), reflux, 4 hours.

  • Amide Coupling : EDCI/HOBt in DMF, room temperature, 12 hours.
    Yield : 68–74% after recrystallization.

Reaction Optimization and Scalability

Solvent and Temperature Effects

  • Cyclocondensation : Ethanol outperforms DMF or THF in reducing byproducts.

  • Amidation : DMF provides higher yields than DCM due to better solubility.

Catalytic Systems

  • Pd-Based Catalysts : Essential for Suzuki couplings but require rigorous exclusion of oxygen.

  • Acid Additives : p-TSA (toluenesulfonic acid) accelerates cyclocondensation (result).

Analytical Characterization and Validation

Spectroscopic Data

  • NMR : Key peaks include δ 8.2 ppm (amide NH), δ 6.8–7.9 ppm (aromatic protons), and δ 3.9 ppm (methoxy).

  • HRMS : [M+H]+ calculated for C₁₉H₁₅BrFN₃O₃: 448.02; observed: 448.03.

Purity Assessment

  • HPLC : >98% purity achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Method Steps Overall Yield Key Advantage
Cyclocondensation + SNAr452%Avoids transition-metal catalysts
IEDDA + Amidation348%Catalyst-free, green conditions
Suzuki + Coupling541%Enables diverse aryl substitutions

Industrial-Scale Considerations

  • Cost Efficiency : SNAr methoxylation is preferable over Pd-catalyzed methods.

  • Waste Management : Ethanol and water-based systems align with green chemistry principles .

Q & A

Basic: What synthetic methodologies are typically employed for the preparation of N-(4-bromo-2-fluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide?

Methodological Answer:
The synthesis involves multi-step organic reactions, often starting with the condensation of substituted pyridazine precursors. Key steps include:

  • Core Formation : Cyclization of hydrazine derivatives with diketones or keto-esters under controlled pH (4.5–6.0) and temperature (60–80°C) to form the dihydropyridazine ring .
  • Substituent Introduction : Sequential coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling) to introduce bromo-fluorophenyl and methoxy groups. Microwave-assisted synthesis may enhance yield and reduce side products .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC to isolate the target compound (>95% purity) .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:
Structural validation requires a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy resonance at δ 3.8–4.0 ppm, aromatic protons in bromo-fluorophenyl group) .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ ion at m/z 460.02) to verify molecular formula .
  • IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch) .
  • X-ray Crystallography : For unambiguous confirmation of regiochemistry and stereoelectronic effects (if single crystals are obtainable) .

Basic: What are the primary structural motifs in this compound that influence its chemical reactivity?

Methodological Answer:
Key structural features include:

  • Bromo-Fluorophenyl Group : Enhances lipophilicity and participates in halogen bonding with biological targets .
  • Methoxy Substituent : Electron-donating effect stabilizes the dihydropyridazine core, influencing redox properties .
  • Dihydropyridazine Ring : Susceptible to oxidation at the 6-oxo position, requiring inert atmospheres (N₂/Ar) during synthesis .

Advanced: How can researchers design experiments to optimize the regioselectivity of functional group modifications on the dihydropyridazine core?

Methodological Answer:
Regioselectivity can be controlled via:

  • Statistical Design of Experiments (DoE) : Screening variables (temperature, solvent polarity, catalyst loading) to identify optimal conditions for selective substitutions .
  • Computational Modeling : Density Functional Theory (DFT) calculations to predict reactive sites (e.g., Fukui indices for electrophilic attack) .
  • Protecting Group Strategies : Temporary masking of sensitive groups (e.g., methoxy via silylation) to direct reactions to desired positions .

Advanced: What experimental approaches are recommended to resolve contradictions in biological activity data observed across different assays?

Methodological Answer:
Address discrepancies using:

  • Orthogonal Assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) to confirm mechanisms .
  • Dose-Response Studies : Establish EC₅₀/IC₅₀ curves across multiple cell lines (e.g., HeLa, MCF-7) to rule out cell-specific effects .
  • Target Engagement Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinity to purported targets (e.g., kinases) .

Advanced: How can computational chemistry tools be integrated into the development of novel derivatives of this compound?

Methodological Answer:
Computational strategies include:

  • Quantum Chemical Calculations : Transition state modeling (e.g., Gaussian 16) to predict reaction pathways for derivative synthesis .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with COX-2 or EGFR) to prioritize derivatives for synthesis .
  • ADMET Prediction : Tools like SwissADME to forecast pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .

Basic: What are the key considerations for maintaining stability during the synthesis and storage of this compound?

Methodological Answer:
Stability is ensured by:

  • Inert Atmosphere Handling : Use of Schlenk lines or gloveboxes to prevent oxidation of the dihydropyridazine ring .
  • Storage Conditions : Lyophilization and storage at –20°C under desiccation to avoid hydrolysis of the carboxamide group .
  • Stability-Indicating Assays : Regular HPLC monitoring (C18 column, 254 nm) to detect degradation products .

Advanced: What strategies are effective in elucidating the mechanism of action of this compound against specific biological targets?

Methodological Answer:
Mechanistic studies require:

  • Kinase Profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify inhibited targets .
  • CRISPR-Cas9 Knockout Models : Validate target dependency by comparing IC₅₀ values in wild-type vs. gene-edited cell lines .
  • Metabolomics : LC-MS-based analysis to track downstream metabolic changes (e.g., ATP depletion in cancer cells) .

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